2-Acetyl-4(3H)-quinazolinone

Description

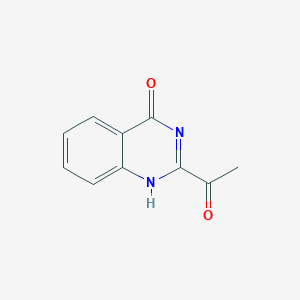

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-acetyl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-6(13)9-11-8-5-3-2-4-7(8)10(14)12-9/h2-5H,1H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCWEMVXRHQIBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169286 | |

| Record name | 2-Acetyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17244-28-9 | |

| Record name | 2-Acetyl-4(3H)-quinazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017244289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETYL-4(3H)-QUINAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ9N66FX0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Acetyl-4(3H)-quinazolinone chemical properties

An In-depth Technical Guide to 2-Acetyl-4(3H)-quinazolinone

This technical guide provides a comprehensive overview of the known chemical properties, synthesis methodologies, and potential biological significance of this compound. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, with a focus on presenting clear, structured data and detailed experimental insights.

Core Chemical Properties

This compound is a derivative of the quinazolinone heterocyclic system, which is a core scaffold in numerous biologically active compounds[1][2]. While specific experimental data for this particular analog is limited in publicly available literature, its fundamental properties can be established from chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-acetylquinazolin-4(3H)-one | N/A |

| Molecular Formula | C₁₀H₈N₂O₂ | [3] |

| Molecular Weight | 188.18 g/mol | [3] |

| Canonical SMILES | CC(=O)c1[nH]c2ccccc2c(=O)n1 | [3] |

| InChI Key | WBCWEMVXRHQIBY-UHFFFAOYSA-N | [3] |

| CAS Number | Not explicitly found | N/A |

For comparative context, the properties of the closely related and more extensively studied compound, 2-Methyl-4(3H)-quinazolinone, are provided below.

Table 2: Physicochemical Properties of 2-Methyl-4(3H)-quinazolinone (for comparison)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈N₂O | [4][5] |

| Molecular Weight | 160.17 g/mol | [4] |

| Melting Point | 231-233 °C | [4][6][7] |

| Water Solubility | < 0.1 mg/mL (insoluble) | [6] |

| Solubility | Soluble in DMSO (50 mg/mL with sonication) | [6] |

| Appearance | White to off-white powder/crystal |[6] |

Synthesis and Experimental Protocols

While a specific protocol for this compound is not detailed in the surveyed literature, a general and robust methodology for the synthesis of 2-substituted-4(3H)-quinazolinones can be adapted. The most common route involves the initial formation of a 2-substituted-benzoxazin-4-one from anthranilic acid, followed by a condensation reaction.

Proposed Synthetic Pathway

A plausible synthesis for this compound would proceed in two main steps:

-

Step 1: Synthesis of 2-acetylamino-benzoic acid. Anthranilic acid is reacted with an acetylating agent, such as acetic anhydride or acetyl chloride, to form N-acetylanthranilic acid.

-

Step 2: Cyclization to form the quinazolinone ring. The intermediate from step 1 is then cyclized. A common method involves reacting the N-acetylanthranilic acid with a source of nitrogen, such as formamide or ammonia, often under heating, to yield the final this compound product. An alternative common pathway involves first creating a benzoxazinone intermediate from anthranilic acid and acetic anhydride, which then reacts with an amine source[8][9].

Below is a generalized workflow for the synthesis of 2-substituted-4(3H)-quinazolinones, which could be adapted for the target compound.

Caption: General synthetic route for 2-substituted-4(3H)-quinazolinones.

Detailed Experimental Protocol (General)

Materials:

-

Anthranilic acid

-

Acetic anhydride

-

Ammonium acetate or Formamide

-

Ethanol (for recrystallization)

Procedure:

-

Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one (Intermediate): A mixture of anthranilic acid (1 mole) and acetic anhydride (1.2 moles) is heated under reflux for 2-3 hours[8]. The reaction progress can be monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a cold non-polar solvent (like petroleum ether), and dried to yield the benzoxazinone intermediate.

-

Synthesis of 2-Methyl-4(3H)-quinazolinone: The synthesized benzoxazinone (1 mole) is mixed with a nitrogen source such as ammonium acetate (2 moles) in a suitable solvent like glacial acetic acid or heated directly without a solvent[9][10]. The mixture is refluxed for 4-6 hours. Upon cooling, the solid product precipitates out. The crude product is then filtered, washed with cold water, and purified by recrystallization from ethanol to afford the final 2-substituted-4(3H)-quinazolinone[8].

Spectral Data Analysis

Specific spectral data for this compound is not available. However, the characteristic spectral features of the 4(3H)-quinazolinone scaffold are well-documented from studies of its derivatives.

Table 3: Expected Spectral Characteristics for the 4(3H)-Quinazolinone Core

| Technique | Feature | Expected Range / Shift (ppm) | Reference Compound(s) |

|---|---|---|---|

| IR (cm⁻¹) | C=O (Amide) Stretch | 1670 - 1700 | 2-Aryl/Methyl derivatives[2][11] |

| C=N Stretch | 1590 - 1610 | 2-Aryl/Methyl derivatives[2] | |

| Aromatic C-H Stretch | 3030 - 3100 | 2-Aryl/Methyl derivatives[2] | |

| ¹H-NMR (ppm) | Aromatic Protons (Quinazolinone ring) | δ 7.1 - 8.2 (multiplets) | 2-Methyl/Phenyl derivatives[8][11] |

| N-H Proton (Amide) | δ 11.5 - 12.6 (broad singlet) | 2-Phenyl derivatives[12][13] | |

| ¹³C-NMR (ppm) | C=O (Carbonyl Carbon) | δ 160 - 168 | 2-Aryl/Methyl derivatives[2][8] |

| C2 (Carbon between N atoms) | δ 151 - 158 | 2-Aryl/Methyl derivatives[2][8] |

| | Aromatic Carbons | δ 115 - 150 | 2-Aryl/Methyl derivatives[8][11] |

Biological Activity and Signaling Pathways

The 4(3H)-quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets, exhibiting a wide array of pharmacological activities[14][15].

Known Activities of the Quinazolinone Scaffold:

-

Anticancer: Many quinazolinone derivatives function as kinase inhibitors, targeting enzymes like EGFR, which are crucial in cell signaling pathways related to cell growth and proliferation[16][17][18].

-

Antimicrobial: The scaffold has been incorporated into compounds showing potent antibacterial and antifungal properties[14][15][19].

-

Anti-inflammatory: Certain derivatives act as inhibitors of enzymes like cyclooxygenase (COX), which are key mediators of inflammation[15].

-

Antiviral: The quinazolinone nucleus is present in molecules investigated for activity against various viruses, including HIV and Tobacco Mosaic Virus (TMV)[2][14].

-

CNS Activity: Derivatives like methaqualone are known for their hypnotic and sedative effects on the central nervous system[10][20].

While no specific biological targets or signaling pathways have been documented for this compound itself, its structure is a viable starting point for designing new therapeutic agents based on the established activities of the core scaffold.

Caption: The 4(3H)-quinazolinone scaffold interacts with multiple biological targets.

Conclusion

This compound is a chemical entity with established foundational properties, such as molecular formula and weight. However, detailed experimental data regarding its physicochemical characteristics, spectral analysis, and specific biological activity are not extensively reported in the scientific literature. The synthetic routes and general properties of the broader quinazolinone class are well-understood, providing a solid framework for future synthesis and investigation of this particular compound. Given the wide-ranging pharmacological importance of the quinazolinone scaffold, this compound represents a molecule of interest for further research and potential applications in drug discovery and development.

References

- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted- Benzalamino)-4(3H)-quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 2-メチル-4(3H)-キナゾリノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Methyl-4(3H)-quinazolinone | C9H8N2O | CID 135400457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-METHYL-4(3H)-QUINAZOLINONE CAS#: 1769-24-0 [m.chemicalbook.com]

- 7. 1769-24-0 CAS MSDS (2-METHYL-4(3H)-QUINAZOLINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone and 2–phenyl-4(3h)-quinazolinone | Semantic Scholar [semanticscholar.org]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Quinazolinone - Wikipedia [en.wikipedia.org]

Synthesis of 2-Methyl-4(3H)-quinazolinone from Anthranilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-methyl-4(3H)-quinazolinone, a key heterocyclic scaffold in medicinal chemistry, starting from anthranilic acid. The synthesis is a well-established multi-step process involving the formation of key intermediates, N-acetylanthranilic acid and 2-methyl-3,1-benzoxazin-4-one. This document outlines the reaction mechanism, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis of this important compound.

Reaction Pathway

The synthesis of 2-methyl-4(3H)-quinazolinone from anthranilic acid proceeds through a two-step reaction sequence. The first step is the N-acetylation of anthranilic acid using acetic anhydride to form N-acetylanthranilic acid. This intermediate then undergoes cyclization upon heating, typically in the presence of a dehydrating agent or by further reaction with acetic anhydride, to form 2-methyl-3,1-benzoxazin-4-one. The final step involves the reaction of the benzoxazinone intermediate with an amine source, such as ammonia or hydrazine, to yield the desired 2-methyl-4(3H)-quinazolinone.

Figure 1: Overall reaction pathway for the synthesis of 2-methyl-4(3H)-quinazolinone.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis.

Synthesis of N-Acetylanthranilic Acid

The initial step involves the acetylation of the amino group of anthranilic acid.

Procedure:

-

In a round-bottom flask, combine anthranilic acid and acetic anhydride.[1][2][3][4]

-

Cool the reaction mixture to room temperature.

-

Carefully add water to hydrolyze the excess acetic anhydride.[1][2][3]

-

Heat the mixture again to boiling, then allow it to cool slowly to facilitate crystallization.[1][2][3]

-

Isolate the N-acetylanthranilic acid crystals by vacuum filtration and wash with cold water.[3]

Quantitative Data for N-Acetylanthranilic Acid Synthesis:

| Parameter | Value | Reference |

| Anthranilic Acid | 1 g | [2][3] |

| Acetic Anhydride | 3-4 mL | [2][3] |

| Heating Temperature | Boiling | [2][3] |

| Heating Time | 15 min | [2][3] |

| Water for Hydrolysis | 2 mL | [2][3] |

Synthesis of 2-Methyl-3,1-benzoxazin-4-one

This intermediate is formed by the cyclization of N-acetylanthranilic acid. It can be synthesized in a one-pot reaction from anthranilic acid or from isolated N-acetylanthranilic acid.

Procedure from Anthranilic Acid:

-

Mix anthranilic acid with an excess of acetic anhydride in a round-bottom flask.[2]

-

Reflux the mixture for an extended period.[2]

-

Remove the excess acetic anhydride under reduced pressure to obtain the crude 2-methyl-4H-3,1-benzoxazin-4-one.[2]

Quantitative Data for 2-Methyl-3,1-benzoxazin-4-one Synthesis:

| Parameter | Value | Reference |

| Anthranilic Acid | 1.8 g (13.1 mmol) | [2] |

| Acetic Anhydride | 20 mL (excess) | [2] |

| Reflux Temperature | 130 °C | [2] |

| Reflux Time | 3 hours | [2] |

| Yield | ~100% (oily product) | [2] |

Synthesis of 2-Methyl-4(3H)-quinazolinone

The final product is obtained by the reaction of 2-methyl-3,1-benzoxazin-4-one with a source of ammonia.

Procedure:

-

The crude or purified 2-methyl-3,1-benzoxazin-4-one is treated with an amine source. Common reagents include ammonium acetate or a solution of ammonia.[5]

-

The reaction is typically carried out in a suitable solvent and may require heating.

-

Upon completion of the reaction, the product is isolated by filtration, followed by washing and recrystallization.

Quantitative Data for 2-Methyl-4(3H)-quinazolinone Synthesis:

| Parameter | Value | Reference |

| Intermediate | 2-Methyl-4H-3,1-benzoxazin-4-one | [5] |

| Reagent | Hydrazine Hydrate | [5] |

| Yield | 98% (for 3-amino-2-methylquinazolin-4(3H)-one) | [5] |

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis.

Figure 2: General experimental workflow for the synthesis of 2-methyl-4(3H)-quinazolinone.

Safety Considerations

-

Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood.[2]

-

Heating: Use appropriate heating mantles and condensers to control the reaction temperature and prevent the release of volatile reagents.

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling chemicals.

Conclusion

The synthesis of 2-methyl-4(3H)-quinazolinone from anthranilic acid is a robust and well-documented process. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can efficiently produce this valuable heterocyclic compound for further investigation and application in drug discovery and development. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature and reaction time, and the effective isolation and purification of the intermediates and the final product.

References

2-Acetyl-4(3H)-quinazolinone: A Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its numerous derivatives, 2-Acetyl-4(3H)-quinazolinone presents a unique substitution pattern with potential for diverse biological interactions. This technical guide provides a comprehensive overview of the known and inferred mechanisms of action of this compound, drawing upon the extensive research conducted on the broader quinazolinone class of compounds. This document summarizes key biological activities, details relevant experimental methodologies, and visualizes pertinent signaling pathways to facilitate further research and drug development efforts. While direct studies on the mechanism of action of this compound are limited, this guide synthesizes data from structurally related analogs to propose likely biological targets and pathways.

Introduction to the Quinazolinone Scaffold

Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities.[1][2][3] The core structure, consisting of a benzene ring fused to a pyrimidinone ring, serves as a versatile pharmacophore. The pharmacological profile of quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[1][4] Modifications at the 2, 3, 6, and 8 positions have been extensively explored, leading to the discovery of compounds with potent anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.[1][3][4]

Inferred Mechanism of Action of this compound

Direct experimental evidence elucidating the specific mechanism of action of this compound is not extensively documented in the current scientific literature. However, based on the well-established structure-activity relationships of 2-substituted quinazolinone derivatives, several potential mechanisms can be inferred. The presence of the acetyl group at the 2-position, a small and electrophilic moiety, likely influences its interaction with biological targets.

Potential as an Enzyme Inhibitor

The quinazolinone nucleus is a common feature in many enzyme inhibitors. The acetyl group in this compound could potentially interact with the active sites of various enzymes.

-

Kinase Inhibition: Numerous quinazolinone derivatives are known to be potent inhibitors of protein kinases, which play crucial roles in cellular signaling pathways regulating cell growth, differentiation, and apoptosis.[4][5] The acetyl group might participate in hydrogen bonding or other interactions within the ATP-binding pocket of kinases, leading to their inhibition.

-

Other Enzyme Inhibition: The quinazolinone scaffold has been associated with the inhibition of other enzymes such as tyrosinase and phosphoinositide 3-kinases (PI3Ks).[6][7] The specific role of the 2-acetyl group in such interactions warrants further investigation.

Putative Anticancer Activity

Many 2-substituted quinazolinone derivatives exhibit significant anticancer activity through various mechanisms.[4][5][8]

-

Induction of Apoptosis: Quinazolinones can trigger programmed cell death in cancer cells.[4] The signaling pathways involved often include the activation of caspases and modulation of the Bcl-2 family of proteins.

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cell proliferation.

Potential Anti-inflammatory Effects

The anti-inflammatory properties of quinazolinone derivatives are well-documented.[3]

-

Inhibition of Pro-inflammatory Mediators: It is plausible that this compound could inhibit the production or activity of pro-inflammatory cytokines and enzymes, thereby exerting an anti-inflammatory effect.

Synthesis of 2-Substituted 4(3H)-quinazolinones

The synthesis of 2-substituted 4(3H)-quinazolinones, including the 2-acetyl derivative, can be achieved through several established chemical routes. A common method involves the reaction of anthranilic acid or its derivatives with appropriate reagents to form the quinazolinone ring.

General Synthetic Pathway

A prevalent method for synthesizing 2-substituted 4(3H)-quinazolinones involves the condensation of an anthranilamide with an appropriate aldehyde or ketone, followed by cyclization.[9]

Experimental Workflow: Synthesis of 2-Substituted 4(3H)-quinazolinones

References

- 1. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 3. acgpubs.org [acgpubs.org]

- 4. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [scirp.org]

- 9. mdpi.com [mdpi.com]

The Biological Versatility of 2-Acetyl-4(3H)-quinazolinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its numerous derivatives, those bearing a 2-acetyl-4(3H)-quinazolinone core have emerged as a subject of significant interest for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of this promising class of compounds. While quantitative biological data for the 2-acetyl subclass is limited in publicly available literature, this guide presents data from structurally related 2-substituted quinazolinone derivatives to provide a representative understanding of their potential.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically follows a multi-step pathway, commencing from readily available starting materials. A general synthetic route is outlined below.

Biological Activities and Quantitative Data

While specific quantitative data for this compound derivatives are scarce, the broader class of 2-substituted quinazolinones, particularly those with small alkyl groups at the 2-position, have demonstrated significant potential across several therapeutic areas. The following tables summarize representative data from these closely related analogs.

Anticonvulsant Activity

Quinazolinone derivatives have been extensively investigated for their anticonvulsant properties. The data below is for various 2-substituted quinazolinones.

| Compound ID | Substitution at C2 | Animal Model | Test | Dose (mg/kg) | Activity (% Protection) | Reference |

| 1 | -CH₃ | Mouse | MES | 30 | 100% | [1] |

| 2 | -CH₃ | Mouse | scPTZ | 100 | 66% | [2] |

| 3 | -CH₂CH₂Ph | Mouse | MES | 100 | 83% | [2] |

| 4 | -CH₂-thienyl | Mouse | MES | 30 | 100% | [1] |

MES: Maximal Electroshock Seizure; scPTZ: Subcutaneous Pentylenetetrazole

Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinone derivatives is a promising area of research. The table below presents data for 2-methyl-4(3H)-quinazolinone derivatives with various substitutions on the quinazolinone ring or at the N3 position.

| Compound ID | C2-Substitution | Other Substitutions | Animal Model | Assay | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| 5 | -CH₃ | 3-(p-chlorobenzylideneamino)phenyl | Rat | Carrageenan-induced paw edema | 50 | 20.4 | [3] |

| 6 | -CH₃ | 6-bromo, 3-[2-(p-chlorophenyl)-4-oxo-thiazolidin-3-yl]phenyl | Rat | Carrageenan-induced paw edema | 50 | 32.5 | [3] |

| 7 | -CH₃ | 3-amino | Rat | Carrageenan-induced paw edema | 50 | 16.3-36.3 | [4] |

Antimicrobial Activity

The antimicrobial efficacy of quinazolinone derivatives against a range of pathogens is well-documented. The following table includes Minimum Inhibitory Concentration (MIC) values for various 2-substituted analogs.

| Compound ID | C2-Substitution | Microorganism | MIC (µg/mL) | Reference |

| 8 | -CH₃ | Staphylococcus aureus | >128 | [5] |

| 9 | -CH₃ | Escherichia coli | >128 | [5] |

| 10 | -NH(3,5-dichlorophenyl) | S. aureus ATCC25923 | 3.9 | [6] |

| 11 | -NH(3,4-difluorobenzyl) | S. aureus USA300 JE2 | 0.02 | [6] |

Anticancer Activity

The cytotoxic effects of quinazolinone derivatives against various cancer cell lines have been a major focus of drug discovery efforts. The table below shows the half-maximal inhibitory concentration (IC50) values for representative 2-substituted quinazolinones.

| Compound ID | C2-Substitution | Cell Line | IC50 (µM) | Reference |

| 12 | -phenyl | PC3 (Prostate) | 10 | [7] |

| 13 | -phenyl | MCF-7 (Breast) | 10 | [7] |

| 14 | -phenyl | HT-29 (Colon) | 12 | [7] |

| 15 | 2'-methoxyphenyl | Various | Not specified, but showed remarkable profile | [8] |

| 16 | -methyl-3-(heteroaryl) | L1210 (Leukemia) | 5.8 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of this compound derivatives and their analogs.

Anticonvulsant Screening

A common workflow for initial anticonvulsant screening involves both chemically and electrically induced seizure models.

Maximal Electroshock (MES) Test This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or ear-clip electrodes to induce seizures. The abolition of the tonic hindlimb extensor component of the seizure is considered the endpoint, indicating protection.

Subcutaneous Pentylenetetrazole (scPTZ) Test This test is a model for myoclonic and absence seizures. A chemical convulsant, pentylenetetrazole (PTZ), is administered subcutaneously to induce clonic seizures. The absence of a generalized clonic seizure for a defined period is the endpoint for protection.

Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rats This is a widely used model for acute inflammation. Edema is induced by injecting a carrageenan solution into the sub-plantar region of a rat's hind paw. The volume of the paw is measured at various time points after carrageenan injection. The anti-inflammatory activity of a test compound, administered prior to the carrageenan, is determined by its ability to reduce the swelling.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound at which no visible growth occurs.

In Vitro Anticancer Assay

MTT Assay for Cytotoxicity The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the determination of the cytotoxic effects of a test compound.

Signaling Pathways

The anticancer activity of many quinazolinone derivatives has been linked to their ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Conclusion

This compound derivatives represent a class of compounds with significant therapeutic potential. While specific biological activity data for this subclass is an area requiring further research, the broader family of 2-substituted quinazolinones demonstrates robust anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties. The experimental protocols and representative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and advance the therapeutic applications of this versatile chemical scaffold. Future structure-activity relationship studies focusing on the 2-acetyl moiety are warranted to fully elucidate the potential of these compounds.

References

- 1. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone and 2–phenyl-4(3h)-quinazolinone | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Spectroscopic analysis of 2-Acetyl-4(3H)-quinazolinone (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Acetyl-4(3H)-quinazolinone, a key heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, outlines general experimental protocols, and illustrates the analytical workflow and structural confirmation logic using pathway diagrams.

Introduction

This compound (C₁₀H₈N₂O₂) is a derivative of the quinazolinone scaffold, a privileged structure in medicinal chemistry known for its broad range of biological activities. The structural elucidation and confirmation of this compound are paramount for its development as a potential therapeutic agent. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide summarizes the expected spectroscopic data for this compound and provides generalized experimental protocols for its analysis.

Physicochemical Properties

A foundational aspect of any spectroscopic analysis is the understanding of the basic physicochemical properties of the compound .

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

Spectroscopic Data

The following sections present the anticipated spectroscopic data for this compound based on the analysis of closely related quinazolinone derivatives. It is important to note that while extensive searches were conducted, a definitive, published complete set of experimental spectra for this specific molecule was not found. The data presented is therefore a well-informed prediction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinazolinone ring system, the acetyl methyl protons, and the N-H proton.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet | 1H | N-H (amide) |

| ~8.2 | Doublet | 1H | Ar-H |

| ~7.8 | Triplet | 1H | Ar-H |

| ~7.6 | Doublet | 1H | Ar-H |

| ~7.4 | Triplet | 1H | Ar-H |

| ~2.5 | Singlet | 3H | -COCH₃ |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~195 | C=O (acetyl) |

| ~162 | C=O (amide) |

| ~150 | C=N |

| ~148 | Ar-C (quaternary) |

| ~135 | Ar-CH |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~126 | Ar-CH |

| ~121 | Ar-C (quaternary) |

| ~25 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3000 | Medium | N-H stretching (amide) |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~1700 | Strong | C=O stretching (acetyl) |

| ~1680 | Strong | C=O stretching (amide) |

| ~1610 | Medium | C=N stretching |

| ~1590, 1480 | Medium-Strong | C=C stretching (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

| m/z | Interpretation |

| 188 | [M]⁺ (Molecular ion) |

| 173 | [M - CH₃]⁺ |

| 145 | [M - COCH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of quinazolinone derivatives. Specific parameters may need to be optimized for this compound.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Sample Preparation: The compound is typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. The concentration will depend on the solubility of the compound and the sensitivity of the instrument.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for the pellet method) is recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry

-

Instrumentation: Various types of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources, coupled with a mass analyzer like a quadrupole or time-of-flight (TOF).

-

Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: For EI, the sample is bombarded with a high-energy electron beam to generate a molecular ion and fragment ions. For ESI, the sample is dissolved in a suitable solvent and sprayed into the ion source to form protonated or deprotonated molecules.

-

Data Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualization of Analytical Workflow and Structural Confirmation

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis and the process of structural confirmation.

References

Potential Therapeutic Targets of 2-Acetyl-4(3H)-quinazolinone: An In-depth Technical Guide

Disclaimer: Direct experimental data on 2-Acetyl-4(3H)-quinazolinone is limited in the currently available scientific literature. This guide provides an in-depth analysis of its potential therapeutic targets based on the well-established biological activities of structurally related 2-substituted-4(3H)-quinazolinone analogs, particularly 2-methyl and 2-aryl derivatives. The experimental protocols and quantitative data presented are derived from studies on these analogs and are intended to serve as a foundational resource for future research on this compound.

Introduction

The quinazolinone scaffold is a prominent heterocyclic framework in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[1][2][3][4][5] The 4(3H)-quinazolinone core, in particular, is a constituent of various clinically used drugs and natural products.[5] The substituent at the 2-position of the quinazolinone ring plays a crucial role in determining the compound's biological profile. While extensive research has focused on 2-aryl and 2-alkyl substituted quinazolinones, the specific potential of a 2-acetyl substituent remains an area of significant interest for drug discovery. This technical guide aims to explore the potential therapeutic targets of this compound by extrapolating from the known mechanisms of action of its close structural analogs.

Synthetic Strategy

The synthesis of this compound can be conceptually designed based on established methods for the preparation of 2-substituted-4(3H)-quinazolinones. A common and efficient route involves the condensation of anthranilic acid or its derivatives with an appropriate acetyl-donating reagent, followed by cyclization.

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, adapted from general methods for 2-substituted quinazolinones.[5]

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted from the synthesis of 2-methyl-4(3H)-quinazolinone)

This protocol provides a general procedure for the synthesis of a 2-alkyl-4(3H)-quinazolinone and can be adapted for the synthesis of the 2-acetyl derivative.

Materials:

-

Anthranilic acid

-

Acetic anhydride

-

Ammonia solution (25%)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Acetylation of Anthranilic Acid: A mixture of anthranilic acid (1 mole) and acetic anhydride (1.2 moles) is heated under reflux for 2 hours. The excess acetic anhydride is removed by distillation under reduced pressure.

-

Cyclization to Benzoxazinone: The resulting N-acetylanthranilic acid is refluxed with an excess of acetic anhydride for 4 hours. The reaction mixture is cooled, and the precipitated 2-methyl-4H-3,1-benzoxazin-4-one is filtered, washed with cold ethanol, and dried.

-

Formation of Quinazolinone: The 2-methyl-4H-3,1-benzoxazin-4-one (1 mole) is dissolved in ethanol, and an excess of aqueous ammonia solution (25%) is added. The mixture is stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield 2-methyl-4(3H)-quinazolinone. For the synthesis of this compound, a similar amination step would be performed on the corresponding 2-acetyl-4H-3,1-benzoxazin-4-one.

Characterization: The structure of the synthesized compound would be confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[6]

Potential Therapeutic Targets and Mechanisms of Action

Based on the biological activities of structurally similar 2-substituted-4(3H)-quinazolinones, this compound is anticipated to exhibit a range of therapeutic effects, including anticancer, anti-inflammatory, and antibacterial activities.

Anticancer Activity

Quinazolinone derivatives are well-documented as potent anticancer agents, acting through various mechanisms.[2][4][7]

Potential Targets:

-

Kinases: A primary mechanism of action for many quinazolinone-based anticancer drugs is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[7][8] Potential kinase targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).

-

Tubulin: Some quinazolinone analogs have been shown to inhibit tubulin polymerization, a critical process for microtubule formation and cell division, leading to cell cycle arrest and apoptosis.[3][7]

-

Telomerase: Certain 2-methylquinazolin-4(3H)-one derivatives have been reported to induce senescence in cancer cells by inhibiting telomerase activity.[2]

Signaling Pathway:

The following diagram illustrates a simplified kinase signaling pathway that could be targeted by this compound.

Caption: Potential inhibition of a kinase signaling pathway.

Quantitative Data (for analogous compounds):

| Compound Class | Target | IC₅₀ (µM) | Cancer Cell Line | Reference |

| 2-Aryl-quinazolinones | Tubulin polymerization | 1.5 - 5.0 | Various | [7] |

| 2-Methyl-quinazolinones | Telomerase | Not specified | HeLa | [2] |

| 2-Substituted-quinazolines | Kinase panel | Varies | Various | [7][9] |

Anti-inflammatory Activity

Several 2-substituted quinazolinone derivatives have demonstrated significant anti-inflammatory properties.[3][10][11]

Potential Targets:

-

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 enzymes, which are key in the biosynthesis of prostaglandins, is a common mechanism for anti-inflammatory drugs. Some quinazolinone analogs have shown selective COX-2 inhibitory activity, which is associated with a reduced risk of gastrointestinal side effects.[12]

Signaling Pathway:

The diagram below depicts the cyclooxygenase pathway, a potential target for the anti-inflammatory action of this compound.

Caption: Potential inhibition of the COX pathway.

Quantitative Data (for analogous compounds):

| Compound Class | Activity | Dose | Model | Reference |

| 2-Methyl-quinazolinones | 15.1 to 32.5% edema inhibition | 50 mg/kg p.o. | Carrageenan-induced paw edema | [10] |

| 2-Methyl-quinazolinones | 16.3 to 36.3% edema inhibition | 50 mg/kg | Carrageenan-induced paw edema | [3] |

Antibacterial Activity

The quinazolinone scaffold is also a source of compounds with antibacterial properties against a range of pathogens.[1][13][14]

Potential Targets:

-

Penicillin-Binding Proteins (PBPs): Some 4(3H)-quinazolinone derivatives have been identified as inhibitors of PBPs, which are essential enzymes in bacterial cell wall synthesis. This mechanism is particularly effective against Gram-positive bacteria like Staphylococcus aureus.[13][15]

-

Other Bacterial Enzymes: Other potential targets could include enzymes involved in bacterial DNA replication, protein synthesis, or metabolic pathways.

Experimental Protocol (Adapted from antibacterial screening of quinazolinone derivatives):

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar/broth

-

Test compound (this compound)

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Dimethyl sulfoxide (DMSO)

Procedure (Broth Microdilution Method for Minimum Inhibitory Concentration - MIC):

-

A stock solution of the test compound is prepared in DMSO.

-

Serial two-fold dilutions of the compound are prepared in Mueller-Hinton broth in a 96-well microtiter plate.

-

A standardized bacterial inoculum is added to each well.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data (for analogous compounds):

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 4(3H)-Quinazolinones | S. aureus ATCC 29213 | ≤ 8 | [13] |

| 2-Methyl-4(3H)-quinazolinone | E. coli, K. pneumonia, P. aeruginosa | Not specified (high activity) | [1][14] |

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the extensive research on its structural analogs provides a strong foundation for predicting its potential biological activities. The acetyl group at the 2-position may influence the compound's physicochemical properties, such as solubility and electronic distribution, which could in turn modulate its interaction with biological targets.

Future research should focus on the following:

-

Synthesis and Characterization: Development of a robust and efficient synthetic route for this compound and its thorough spectroscopic characterization.

-

In Vitro Screening: Evaluation of its cytotoxic, anti-inflammatory, and antibacterial activities against a panel of cancer cell lines, inflammatory markers, and pathogenic bacteria.

-

Target Identification: Elucidation of the specific molecular targets and mechanisms of action through techniques such as enzyme inhibition assays, molecular docking, and gene expression profiling.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with modifications to the acetyl group and the quinazolinone core to optimize potency and selectivity.

The exploration of this compound and its derivatives holds promise for the discovery of novel therapeutic agents with potential applications in oncology, inflammation, and infectious diseases. This guide serves as a comprehensive starting point for researchers and drug development professionals to embark on this exciting area of investigation.

References

- 1. Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone and 2–phenyl-4(3h)-quinazolinone | Semantic Scholar [semanticscholar.org]

- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3 H)-Ones with Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone and 2–phenyl-4(3h)-quinazolinone | International Journal of Biological and Pharmaceutical Sciences Archive [ijbpsa.com]

- 15. pubs.acs.org [pubs.acs.org]

In Silico Modeling of 2-Acetyl-4(3H)-quinazolinone Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of 2-Acetyl-4(3H)-quinazolinone and its derivatives, a class of compounds with significant therapeutic potential. Through a comprehensive review of current research, this document outlines the key protein targets, binding interactions, and modulated signaling pathways. Detailed experimental protocols for computational analysis and a summary of quantitative interaction data are presented to facilitate further research and drug development efforts in this area.

Introduction to this compound and its Therapeutic Potential

The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The this compound core, in particular, has garnered attention as a versatile starting point for the design of targeted therapeutic agents. In silico modeling plays a pivotal role in understanding the structure-activity relationships (SAR) of these compounds, enabling the rational design of novel derivatives with improved potency and selectivity.

Key Protein Targets and Molecular Interactions

In silico studies have identified several key protein targets for this compound derivatives. These interactions are crucial for the observed biological activities.

Table 1: Summary of Protein Targets and Binding Affinities of this compound Derivatives

| Compound/Derivative | Target Protein | In Silico Method | Binding Affinity/Score (kcal/mol) | Key Interacting Residues | Reference |

| Derivative 1f | PARP1 | Molecular Docking (Glide) | - | - | [1] |

| Derivative 1f | STAT3 | Molecular Docking (Glide) | - | - | [1] |

| Quinazolinone-morpholine hybrid (Compound 1) | VEGFR2 | Molecular Docking | - | Maintained strong hydrogen bond interactions | [2] |

| Quinazolinone derivatives | MMP-13 | Molecular Docking | - | Ala238, Thr245, Thr247, Met253, Asn215, Lys140 | [3] |

| Quinazolinone derivatives (4c, 4h) | Acetylcholinesterase (AChE) | Molecular Docking | -8.7, -8.4 | Tyr124, Tyr337, Tyr341, Glu202 (for 4c); Tyr124, Tyr133, Glu202 (for 4h) | [4] |

| Quinazolinone derivative (Compound 4) | AKT1 | Molecular Docking | -10.2 | Tryptophan | [5] |

| Quinazolinone derivative (Compound 9) | AKT1 | Molecular Docking | -9.8 | PHE193 | [5] |

| 6-Bromo quinazolinone derivative (8a) | EGFR | Molecular Docking | -6.7 | - | [6] |

| 6-Bromo quinazolinone derivative (8c) | EGFR | Molecular Docking | -5.3 | - | [6] |

| 2-Sulfanylquinazolin-4(3H)-one derivative (Compound 2) | VEGFR2 | Molecular Docking | -7.490 | Asp1046 | [7] |

| Quinazolinone antibacterial (Compound 2) | Penicillin-Binding Protein (PBP) | In silico screening | - | Binds to allosteric site of PBP2a | [8][9] |

| Quinazolin-4(3H)-one analogs | EGFR | Molecular Docking | - | - | [10][11] |

| Quinazolinone-benzyl piperidine derivatives (7b, 7e) | EGFR | Molecular Docking | - | Stronger binding energies compared to others | [12] |

| Quinazolinone derivative (Compound 1) | BRD4 | Molecular Docking (CDOCKER) | -7.052 | Asn433 | [13] |

| Quinazolinone derivative (Compound 1) | PARP1 | Molecular Docking (CDOCKER) | -6.343 | Gly863 | [13] |

| 2,4-disubstituted quinazoline derivatives (6f, 6h, 6j) | Butyrylcholinesterase (BuChE) | Molecular Docking | -11.2, -9.9, -10.6 | Similar binding pattern | [14] |

Signaling Pathways Modulated by this compound Derivatives

The interaction of this compound derivatives with their protein targets can modulate critical signaling pathways involved in cell proliferation, survival, and inflammation.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. Overactivation of this pathway is a common feature in many cancers. Certain quinazolinone derivatives have been shown to inhibit AKT1, a key kinase in this pathway, thereby impeding downstream signaling.[5]

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival. Several quinazolinone derivatives have been designed as EGFR inhibitors.[6][10][11][12]

Caption: EGFR signaling pathway and its inhibition by this compound derivatives.

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for the key computational experiments used to model the interactions of this compound derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Caption: A generalized workflow for molecular docking studies.

Protocol:

-

Receptor and Ligand Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Generate the 3D structure of the this compound derivative and perform energy minimization.

-

-

Grid Generation:

-

Define the binding site on the receptor, typically centered on the known active site or a predicted binding pocket.

-

Generate a grid box that encompasses this binding site.

-

-

Docking Simulation:

-

Utilize a docking program (e.g., AutoDock, Glide, CDOCKER) to explore the conformational space of the ligand within the grid box.[13]

-

The program will generate multiple binding poses and rank them based on a scoring function.

-

-

Analysis of Results:

-

Analyze the top-ranked poses to identify the most favorable binding mode.

-

Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

-

The binding affinity is typically reported as a docking score or binding energy in kcal/mol.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

Caption: A typical workflow for molecular dynamics simulations.

Protocol:

-

System Preparation:

-

Use the best-docked pose of the protein-ligand complex as the starting structure.

-

Solvate the system in a periodic box of water molecules.

-

Add counter-ions to neutralize the system.

-

-

Simulation Protocol:

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at constant pressure (NPT ensemble) to ensure the correct density.

-

Run the production MD simulation for a sufficient duration (e.g., 10-100 nanoseconds) to sample the conformational space.[1][3]

-

-

Analysis:

-

Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.

-

Calculate binding free energy using methods like MM-PBSA or MM-GBSA to get a more accurate estimation of binding affinity.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity.

Caption: The general workflow for developing a QSAR model.

Protocol:

-

Data Set Preparation:

-

Compile a dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 values).

-

Divide the dataset into a training set for model development and a test set for validation.

-

-

Descriptor Calculation:

-

Calculate various molecular descriptors (e.g., steric, electronic, hydrophobic) for each compound in the dataset.

-

-

Model Development and Validation:

-

Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical model correlating the descriptors with the biological activity.

-

Validate the model's predictive power using internal (e.g., cross-validation) and external (test set) validation techniques. Reliable CoMFA and CoMSIA models have been constructed for quinazolinone derivatives.[3]

-

Conclusion

In silico modeling is an indispensable tool in the study of this compound interactions. The methodologies outlined in this guide, including molecular docking, molecular dynamics simulations, and QSAR studies, provide a robust framework for elucidating the molecular basis of their biological activity. The identification of key protein targets and the understanding of their roles in signaling pathways offer valuable insights for the design of novel and more effective therapeutic agents based on the this compound scaffold. The presented quantitative data and detailed protocols serve as a valuable resource for researchers dedicated to advancing the development of this promising class of compounds.

References

- 1. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Molecular Dynamics Simulation Using GROMACS: A Step-by-Step Tutorial - Omics tutorials [omicstutorials.com]

- 4. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MM(PB/GB)SA – a quick start guide | Oxford Protein Informatics Group [blopig.com]

- 6. neovarsity.org [neovarsity.org]

- 7. Recent Developments in 3D QSAR and Molecular Docking Studies of Organic and Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. HADDOCK2.4 shape-restrained protein-small molecule tutorial – Bonvin Lab [bonvinlab.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Molecular Docking - An easy protocol [protocols.io]

- 13. youtube.com [youtube.com]

- 14. 3D-QSAR - Drug Design Org [drugdesign.org]

The Ascendant Core: A Technical Review of 2-Acetyl-4(3H)-quinazolinone and Its Analogs in Modern Drug Discovery

For Immediate Release

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the burgeoning therapeutic potential of the 4(3H)-quinazolinone scaffold, with a specific focus on 2-acetyl-4(3H)-quinazolinone and its structurally related analogs. The quinazolinone core is a privileged heterocyclic system that has garnered significant attention due to its presence in numerous natural alkaloids and its versatile pharmacological profile.[1][2][3] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6][7]

This whitepaper details common synthetic pathways, summarizes key quantitative biological data, and elucidates the primary mechanisms of action, namely the inhibition of tubulin polymerization and Epidermal Growth Factor Receptor (EGFR) kinase, which are critical targets in oncology.[4][6]

I. Synthesis of 2-Substituted-4(3H)-quinazolinone Analogs

The synthesis of the 4(3H)-quinazolinone core is versatile, with several established routes. A predominant strategy involves the initial formation of a 2-substituted-3,1-benzoxazin-4-one intermediate from anthranilic acid. This intermediate is subsequently reacted with a nitrogen-containing nucleophile (e.g., ammonia, hydrazine) to yield the final quinazolinone ring system.[2][8] An alternative efficient method is the direct condensation of 2-aminobenzamide (anthranilamide) with various aldehydes or other carbonyl-containing compounds.[9][10]

For the specific synthesis of the titular this compound, a logical approach would involve the oxidation of the readily accessible 2-methyl-4(3H)-quinazolinone precursor. The general workflow for synthesizing these analogs is outlined below.

Representative Experimental Protocol: Synthesis of 2-Aryl-4(3H)-quinazolinones

The following protocol is adapted from a common method for synthesizing 2-substituted quinazolinones via condensation.[10][11]

-

Reaction Setup: To a solution of 2-aminobenzamide (1.0 mmol) in dimethyl sulfoxide (DMSO, 3 mL), add the desired aromatic aldehyde (1.1 mmol).

-

Reaction Execution: Heat the resulting mixture at 120°C. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion (typically 2-4 hours), the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

Purification: The precipitated solid is collected by filtration, washed thoroughly with water, and then dried. The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure 2-aryl-4(3H)-quinazolinone derivative.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12]

II. Biological Activities of 4(3H)-Quinazolinone Analogs

Quinazolinone derivatives have been extensively evaluated for their antiproliferative activities against a wide array of human cancer cell lines. Their potency is highly dependent on the nature and position of substituents on the heterocyclic core.[4] The tables below summarize the quantitative antiproliferative and enzyme inhibitory activities of selected potent analogs from recent studies.

Table 1: Antiproliferative Activity of Quinazolinone Analogs against Human Cancer Cell Lines

| Compound ID | 2-Position Substituent | 3-Position Substituent | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |

| 6d | Varied Aryl | Phenyl | NCI-H460 (Lung) | 0.789 µM (GI₅₀) | [13] |

| 7b | Aryl Sulfamate | H | DU-145 (Prostate) | 300 nM (GI₅₀) | [14] |

| 7j | Aryl Sulfamate | H | DU-145 (Prostate) | 50 nM (GI₅₀) | [14] |

| 17 | 2-Methoxyphenyl | H | Jurkat (Leukemia) | < 5 µM (IC₅₀) | [9][10] |

| 17 | 2-Methoxyphenyl | H | NB4 (Leukemia) | < 5 µM (IC₅₀) | [9][10] |

| 39 | Naphthalen-1-yl | H | HT29 (Colon) | < 50 nM (GI₅₀) | [15] |

| 39 | Naphthalen-1-yl | H | A2780 (Ovarian) | < 50 nM (GI₅₀) | [15] |

| 5k | Substituted Phenoxymethyl | Methyl | A549 (Lung) | 1.12 µM (IC₅₀) | [16] |

| Cpd 17 | 2-Methoxyphenyl + Side Chain | H | Various (9 lines) | Low µM range | [17] |

Table 2: Enzyme Inhibitory Activity of Quinazolinone Analogs

| Compound ID | Target Enzyme | Activity (IC₅₀) | Reference |

| 6d | EGFR Kinase | 0.069 µM | [13] |

| 5k | EGFRwt-TK | 10 nM | [16] |

| 6d (related) | EGFR Kinase | 0.77 µM | [18] |

| 2a | Tubulin Polymerization | 0.77 µM | [19] |

III. Mechanisms of Action

The anticancer effects of 4(3H)-quinazolinone analogs are primarily attributed to their interaction with key cellular targets involved in cell division and signaling. The two most prominent mechanisms are the inhibition of tubulin polymerization and the modulation of EGFR signaling pathways.[4]

A. Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for the formation of the mitotic spindle during cell division.[6] Several quinazolinone derivatives function as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin.[14][19][20] This binding event prevents the conformational changes required for tubulin polymerization, leading to microtubule network disruption, mitotic arrest in the G2/M phase of the cell cycle, and subsequent induction of apoptosis.[15][19]

B. Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration.[13] Its overexpression or mutation is a hallmark of many cancers.[18] The quinazolinone scaffold is a cornerstone of numerous clinically approved EGFR tyrosine kinase inhibitors (TKIs).[17][21] These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR. This prevents receptor autophosphorylation and blocks the activation of downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, ultimately suppressing tumor cell growth and survival.[16][18]

IV. Conclusion and Future Outlook

The 4(3H)-quinazolinone scaffold remains a highly valuable and versatile template in the design of novel therapeutic agents, particularly in oncology. Analogs have demonstrated potent, low nanomolar efficacy through well-defined mechanisms of action, including the disruption of microtubule dynamics and the inhibition of critical cell signaling pathways like EGFR. The synthetic tractability of the quinazolinone core allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles.[22] Future research will likely focus on creating hybrid molecules that target multiple pathways simultaneously and on optimizing analogs to overcome clinical resistance mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. mdpi.com [mdpi.com]

- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of Some 2-Substituted Quinazolin-4(3H)-one Compounds from Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate [journals.ekb.eg]

- 13. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]

- 19. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Acetyl-4(3H)-quinazolinone: A Detailed Laboratory Protocol

Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory synthesis of 2-Acetyl-4(3H)-quinazolinone, a heterocyclic compound of interest in medicinal chemistry and drug development. The quinazolinone scaffold is a core structure in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. This protocol details a reliable and accessible synthetic route via the cyclocondensation of anthranilamide with ethyl acetoacetate. The straightforward procedure, coupled with the readily available starting materials, makes this method suitable for both academic research and process development settings. This document outlines the necessary reagents, equipment, step-by-step experimental procedure, and purification methods, along with a summary of key analytical data for the synthesized compound. Adherence to standard laboratory safety practices is essential when performing this synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials and the final product, this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |

| Anthranilamide | C₇H₈N₂O | 136.15 | White to off-white solid | 109-111 |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | Colorless liquid | -45 |

| This compound | C₁₀H₈N₂O₂ [1] | 188.18 [1] | Solid | 231-233 (for 2-methyl derivative) [2] |

Note: The melting point for the 2-methyl analog is provided as a reference due to the limited availability of specific data for the 2-acetyl derivative in the searched literature.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from anthranilamide and ethyl acetoacetate. The reaction proceeds via a cyclocondensation mechanism.

Materials and Reagents:

-

Anthranilamide (2-aminobenzamide)

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA) or a suitable solvent like Dowtherm A or glacial acetic acid

-

Ethanol (for recrystallization)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

Equipment:

-

Round-bottom flask (100 mL or appropriate size)

-

Reflux condenser

-

Heating mantle or oil bath with a magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

-

Beakers and Erlenmeyer flasks

-

Glass stirring rod

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, place a magnetic stir bar. Add anthranilamide (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Solvent/Catalyst Addition: To the flask, add a suitable solvent and/or catalyst. For a solvent-free approach, polyphosphoric acid can be used as both a catalyst and a reaction medium. Alternatively, a high-boiling solvent such as Dowtherm A or glacial acetic acid can be employed.

-

Reaction: Attach a reflux condenser to the flask and place it in a heating mantle or an oil bath. Heat the reaction mixture to a temperature of 140-160°C with continuous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water with stirring.

-

Neutralization and Precipitation: Neutralize the aqueous mixture by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic. A solid precipitate of crude this compound should form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic impurities.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 60-70°C to a constant weight.

-

Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Application of 2-Acetyl-4(3H)-quinazolinone in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-4(3H)-quinazolinone is a naturally occurring cytotoxic alkaloid that has garnered interest in the field of medicinal chemistry.[1][2] Isolated from the fungus Fusarium lateritium Nees, this quinazolinone derivative serves as a versatile scaffold for the development of novel therapeutic agents.[1][2] Its intrinsic biological activity and its utility as a synthetic intermediate make it a valuable tool for drug discovery and development. This document provides an overview of its applications, quantitative biological data, detailed experimental protocols, and insights into its mechanism of action.

Biological Activities and Quantitative Data

This compound has been identified as a cytotoxic agent, indicating its potential as an anticancer compound.[1][2] Furthermore, it serves as a key starting material for the synthesis of derivatives with a range of biological activities, including the inhibition of bacterial biofilm formation.